molecular formula C34H44N4O15 B1668361 7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid CAS No. 89873-36-9

7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

Cat. No. B1668361
CAS RN: 89873-36-9
M. Wt: 748.7 g/mol
InChI Key: OATFQXAGPZGIAC-HDLCADABSA-N
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Description

Carbon dioxide reduction factor is a coenzyme of methanogenesis from carbon dioxide;  can exist in amine & formamide form.

Scientific Research Applications

Chemical Synthesis and Derivatives

This compound has applications in the field of chemical synthesis, specifically in the creation of various chemical derivatives. For instance, it is used in the synthesis of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which is then employed to produce several octahydrophenanthrene derivatives (Wilamowski et al., 1995). Additionally, it plays a role in the generation of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related esters (Koza et al., 2013).

Antagonist Synthesis

The compound is involved in the practical synthesis of orally active antagonists, such as the CCR5 antagonist. This process involves a series of chemical reactions, leading to the production of an effective antagonist compound (Ikemoto et al., 2005).

Amino Acids and Peptides Identification

It is used in the identification of amino acids and peptides. This involves the mass spectrometry of derivatives of this compound, which aids in determining the N-terminal amino acids of peptides (Pritchard et al., 1975).

Antitumoral Activity

Some derivatives of this compound have shown promising anti-tumoral activity. For example, specific benzo-furan derivatives have attracted attention for their potential in this area (Diana et al., 2019).

Antiprotozoal Agents

Additionally, this compound is a precursor in the synthesis of novel antiprotozoal agents. These derivatives have shown strong DNA affinities and effective in vitro and in vivo activity against various protozoal infections (Ismail et al., 2004).

Green Chemistry Applications

It is also used in green chemistry for the synthesis of polysubstituted pyrroles in aqueous media, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).

Synthesis of Unnatural Amino Acids

The compound is employed in the synthesis of unnatural amino acids, which are important for the development of novel therapeutic agents and peptidomimetics (Srivastava et al., 1997).

properties

CAS RN

89873-36-9

Product Name

7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

Molecular Formula

C34H44N4O15

Molecular Weight

748.7 g/mol

IUPAC Name

7-[[(1S)-4-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

InChI

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-38(26(34(50)51)8-9-27(36)39)29(41)11-7-25(33(48)49)37-28(40)10-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H2,36,39)(H,37,40)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23?,24?,25-,26-/m0/s1

InChI Key

OATFQXAGPZGIAC-HDLCADABSA-N

Isomeric SMILES

C1=CC(=CC=C1CCN([C@@H](CCC(=O)N)C(=O)O)C(=O)CC[C@@H](C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

SMILES

C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Canonical SMILES

C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbon dioxide reduction factor;  Methanofuran;  Cdr factor; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 4
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

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